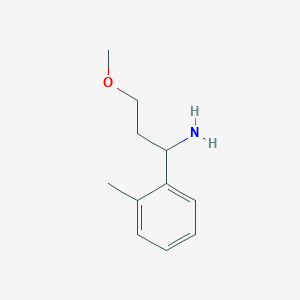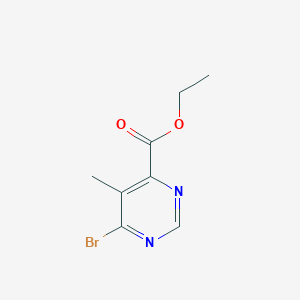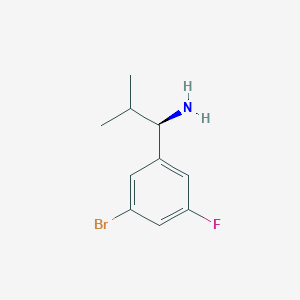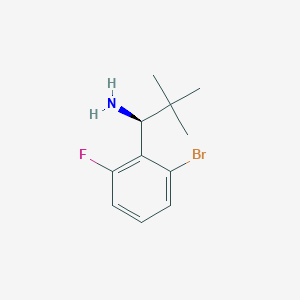
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a dimethylpropan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-fluorobenzene.
Grignard Reaction: The bromine atom in 2-bromo-6-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropan-1-one to form the corresponding alcohol.
Amine Formation: The alcohol is subsequently converted to the amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction Reactions: The compound can undergo reduction to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-amine
- (S)-1-(2-Bromo-6-chlorophenyl)-2,2-dimethylpropan-1-amine
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H15BrFN |
|---|---|
Molekulargewicht |
260.15 g/mol |
IUPAC-Name |
(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
YZKHAXDGUMWMMV-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N |
Kanonische SMILES |
CC(C)(C)C(C1=C(C=CC=C1Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
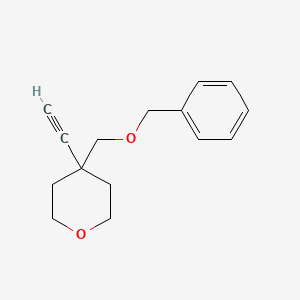
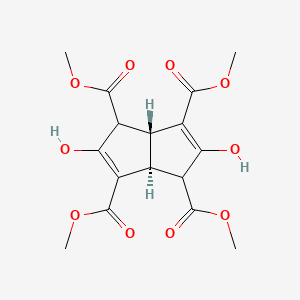
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
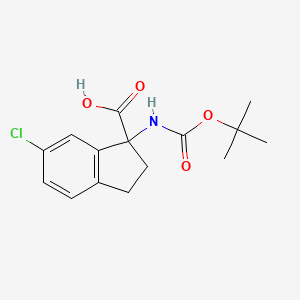
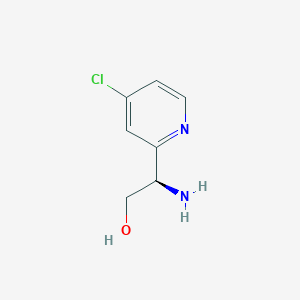
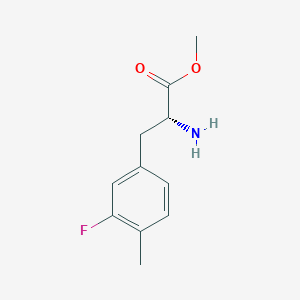

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
